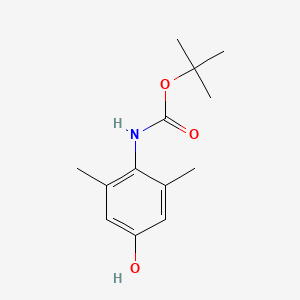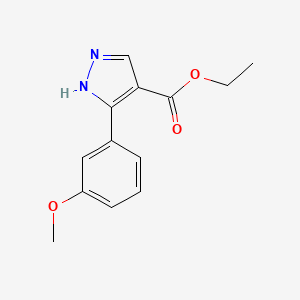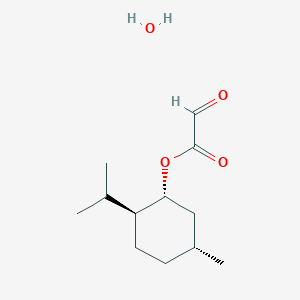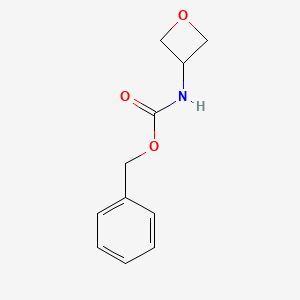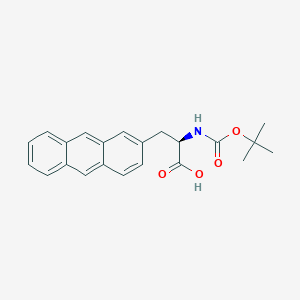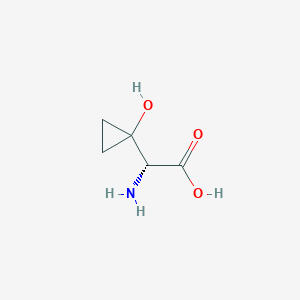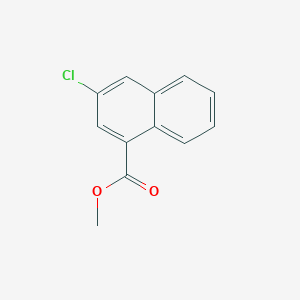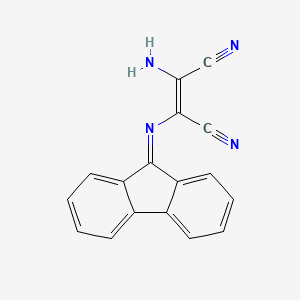
2-Amino-1-(azafluoren-9-ylidenemethyl)ethene-1,2-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(azafluoren-9-ylidenemethyl)ethene-1,2-dicarbonitrile, also known as Azafluoren-9-ylidenemethyl ethylene dicarbonitrile (AEDC), is a novel synthetic compound with a wide range of applications in the scientific and medical fields. AEDC is an organic compound with a nitrogen-containing heterocyclic ring that is composed of two carbon atoms and one nitrogen atom. AEDC is a colorless, odorless and non-toxic compound that is soluble in polar solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). AEDC has been used in a variety of scientific research applications including drug delivery, gene therapy, and cell imaging.
Mécanisme D'action
AEDC has been found to interact with cell membranes and proteins in a manner that allows it to be used as a drug delivery vehicle. It has been shown to interact with cell membranes through electrostatic interactions, hydrogen bonding, and van der Waals forces. It has also been found to interact with proteins through hydrophobic interactions.
Biochemical and Physiological Effects
AEDC has been found to have a range of biochemical and physiological effects. It has been shown to increase the permeability of cell membranes, allowing for the delivery of therapeutic agents. It has also been found to increase the expression of certain genes involved in cell growth and differentiation. Additionally, AEDC has been found to modulate the activity of certain enzymes involved in metabolic pathways.
Avantages Et Limitations Des Expériences En Laboratoire
AEDC has several advantages for use in lab experiments. It is a non-toxic compound that is soluble in polar solvents, making it easy to use in experiments. It is also stable under normal laboratory conditions and has a wide range of applications in scientific research. However, AEDC also has some limitations. It is not as stable in aqueous solutions and can be degraded over time. Additionally, it is not as effective as some other compounds for drug delivery and gene therapy applications.
Orientations Futures
For the use of AEDC include further research into its mechanism of action and its potential applications in the medical field. Additionally, research should be conducted into the development of more stable and effective drug delivery and gene therapy agents based on AEDC. Additionally, research should be conducted into the development of new methods for synthesizing AEDC and other related compounds. Finally, further research should be conducted into the biochemical and physiological effects of AEDC and its potential therapeutic applications.
Méthodes De Synthèse
AEDC can be synthesized through a two-step synthesis process. The first step involves the reaction of azafluorenone with 2-aminoethanol in the presence of a base such as sodium hydroxide. This reaction produces the intermediate 2-amino-1-(azafluoren-9-ylidenemethyl)ethene-1,2-dicarbonitrile. The second step involves the reaction of the intermediate with a suitable reducing agent such as sodium borohydride or sodium borotritide to produce the final product.
Applications De Recherche Scientifique
AEDC has been used in a variety of scientific research applications. It has been used as a drug delivery vehicle for the delivery of therapeutic agents such as DNA and siRNA to cells. It has also been used as a gene therapy agent for the treatment of genetic diseases. AEDC has also been used in cell imaging applications for the visualization of cells and their components.
Propriétés
IUPAC Name |
(Z)-2-amino-3-(fluoren-9-ylideneamino)but-2-enedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4/c18-9-15(20)16(10-19)21-17-13-7-3-1-5-11(13)12-6-2-4-8-14(12)17/h1-8H,20H2/b16-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUGWABVNQQRCX-NXVVXOECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NC(=C(C#N)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=N/C(=C(/C#N)\N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(azafluoren-9-ylidenemethyl)ethene-1,2-dicarbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324415.png)
